

# PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor

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## Compound of Interest

Compound Name: PF-06840003

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## Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). **PF-06840003** is a potent and highly selective, orally bioavailable small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of **PF-06840003**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

## Introduction to IDO1 and its Role in Immuno-Oncology

The catabolism of tryptophan is a critical metabolic pathway that regulates immune responses. The enzyme IDO1 is the rate-limiting step in this pathway, converting tryptophan to kynurenine. [1] In the tumor microenvironment, the expression of IDO1 is often upregulated in response to inflammatory stimuli such as interferon-gamma (IFN-γ). [1] This increased IDO1 activity leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively suppress effector T cells and enhance the function of immunosuppressive Tregs. [1][2]

The immunosuppressive activity of IDO1 has been implicated as a resistance mechanism to immune checkpoint inhibitors.[2] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.

## PF-06840003: A Selective IDO1 Inhibitor

**PF-06840003** (also known as EOS200271) is an investigational, orally active small molecule that selectively inhibits the IDO1 enzyme.[3] It is a tryptophan non-competitive, non-heme binding inhibitor, a characteristic that distinguishes it from many other IDO1 inhibitors.[2] Preclinical studies have demonstrated its ability to reverse IDO1-induced T-cell anergy in vitro and to inhibit tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][4] Notably, **PF-06840003** is also brain-penetrant, suggesting its potential for treating central nervous system (CNS) malignancies.[5][6]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **PF-06840003**, providing a basis for comparison and evaluation.

Table 1: In Vitro Inhibitory Activity of **PF-06840003**

Assay Type	Target	Species	IC50 (μM)	Reference
Enzymatic Assay	IDO1	Human (hIDO1)	0.41	[3]
Enzymatic Assay	IDO1	Dog (dIDO1)	0.59	[3]
Enzymatic Assay	IDO1	Mouse (mIDO1)	1.5	[3]
Cellular Assay (HeLa)	IDO1	Human	1.8	[3]
Cellular Assay (LPS/IFNγ-stimulated THP-1)	IDO1	Human	1.7	[3]

Table 2: Preclinical Pharmacokinetics of **PF-06840003**

Species	Route of Administration	Key Findings	Reference
Mouse	Oral	Low to moderate clearance	<a href="#">[4]</a>
Rat	Not Specified	Good CNS penetration	<a href="#">[4]</a>
Human (predicted)	Oral	t <sub>1/2</sub> of 16-19 hours	<a href="#">[3]</a>

Table 3: In Vivo Efficacy of **PF-06840003**

Mouse Model	Treatment	Key Findings	Reference
Syngeneic Tumor Models (unspecified)	Monotherapy and combination with checkpoint inhibitors	>80% reduction in intratumoral kynurenine levels; inhibited tumor growth	<a href="#">[2]</a> <a href="#">[4]</a>
GL261 Murine Glioma Model	Combination with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, and temozolomide	Synergistic anti-tumor effect	<a href="#">[5]</a> <a href="#">[7]</a>
Pan02, B16-F10, CT26, MC38, 4T1, Renca Models	Monotherapy	Significant antitumor activity	<a href="#">[4]</a>
CT26 Model	Combination with anti-PD-L1 mAb	Very good synergy	<a href="#">[4]</a>

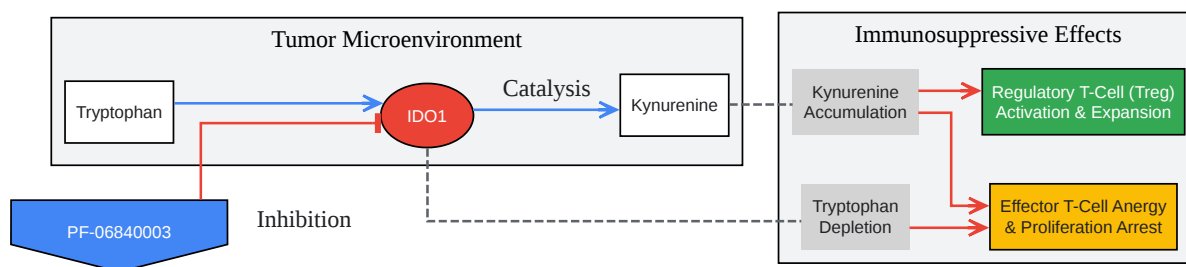
Table 4: Clinical Pharmacokinetics of **PF-06840003** (in patients with recurrent malignant glioma)

Dose	Tmax (hr)	t1/2 (hr)	CSF-to-Plasma Ratio	Reference
Single Oral Dose (Cycle 1 Day 1)	1.5 - 3.0	2 - 4	1.00	[2][8]
500 mg BID	-	-	-	[2][8]

## Signaling Pathways and Experimental Workflows

### IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.

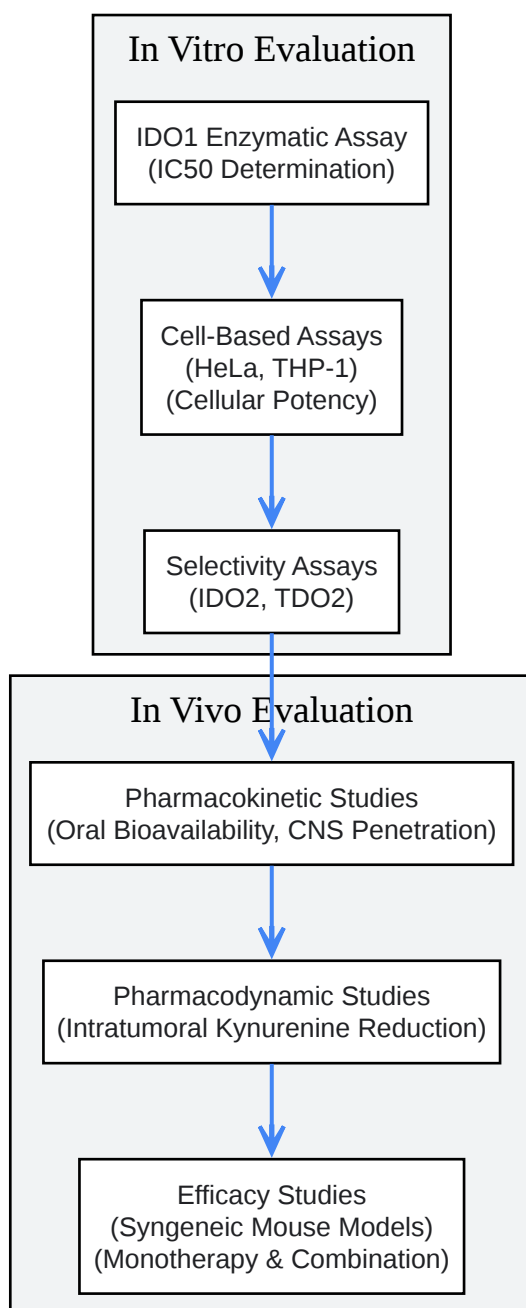


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#### IDO1 Signaling Pathway and Inhibition by **PF-06840003**

## Experimental Workflow for Preclinical Evaluation

The preclinical assessment of an IDO1 inhibitor like **PF-06840003** typically follows a structured workflow, from initial enzymatic and cellular screening to in vivo efficacy studies.



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